molecular formula C40H29NO3 B414410 4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

Cat. No.: B414410
M. Wt: 571.7 g/mol
InChI Key: FCLDOLAQOJSJQS-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5,10-trione is a polycyclic imide derivative characterized by a rigid tricyclic core with multiple aromatic substituents. The compound features a 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene backbone substituted with a 4-methylphenyl group at the 4-position and phenyl groups at the 1,7,8,9-positions.

Properties

Molecular Formula

C40H29NO3

Molecular Weight

571.7 g/mol

IUPAC Name

4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C40H29NO3/c1-26-22-24-31(25-23-26)41-36(42)34-35(37(41)43)40(30-20-12-5-13-21-30)33(28-16-8-3-9-17-28)32(27-14-6-2-7-15-27)39(34,38(40)44)29-18-10-4-11-19-29/h2-25,34-35H,1H3

InChI Key

FCLDOLAQOJSJQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Biological Activity

The compound 4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the biological activity of this compound by reviewing available literature and summarizing key findings related to its efficacy against various cell lines and pathogens.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C30H25NO3\text{C}_{30}\text{H}_{25}\text{N}\text{O}_3

This structure features a complex arrangement of phenyl groups and a nitrogen-containing tricyclic framework, which is often associated with significant biological activity.

Anticancer Activity

Research has shown that derivatives of similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating various heterocycles, compounds similar to the target compound showed significant cytotoxicity towards human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The results indicated that these compounds could reduce metabolic activity significantly at concentrations ranging from 10 µM to 100 µM depending on the cell line tested .
Cell LineConcentration (µM)% Decrease in Metabolic Activity
BJ5027%
A54910039%
SH-SY5Y5022%
CACO-210027%

The mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells. Studies have indicated that these compounds can activate both receptor-mediated and mitochondrial apoptotic pathways, leading to increased expression of pro-apoptotic genes such as BAX and NOXA .

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of various synthetic heterocycles on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like cytarabine and sorafenib, highlighting their potential as therapeutic agents .
  • Evaluation of Structural Analogues :
    • Another investigation focused on structural analogues of the compound revealed selective cytotoxicity towards leukemia cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .

Comparison with Similar Compounds

Anticancer Activity

  • For example, aminoalkanol derivatives of 1,7-diethyl-8,9-diphenyl analogues show IC₅₀ values of 1–10 µM against leukemia (K562, HL-60) and cervical cancer (HeLa) cells .
  • Compound 9 : Demonstrates moderate cytotoxicity (IC₅₀ ~10–50 µM) due to its polar dioxopiperidinyl group, which may reduce cell membrane permeability .
  • Aminoalkanol Derivatives (e.g., Compound I): Exhibit high selectivity for leukemia cells (IC₅₀ <10 µM) while sparing normal endothelial cells (HUVEC, IC₅₀ >100 µM) .

Enzyme Inhibition

  • Aminoalkanol Derivatives: Act as competitive inhibitors of prostatic acid phosphatase (PAP) and tissue-nonspecific alkaline phosphatase (TNAP), with Ki values in the µM range .
  • Target Compound : The methylphenyl group may enhance binding to hydrophobic enzyme pockets, though specific inhibition data are pending .

Physicochemical Properties

Property Target Compound Compound D Compound 9 Compound I
Molecular Weight (g/mol) ~610 (calculated) 523.62 592.20 548.65 (hydrochloride salt)
Melting Point (°C) Estimated 230–235 232–234 230–232 245–247 (decomposition)
Solubility Low in water; moderate in DMSO Insoluble in water Moderate in polar solvents High in aqueous buffers

Preparation Methods

Diels-Alder Cycloaddition with Functionalized Maleimides

The tricyclic core is constructed via a Diels-Alder reaction between 1,2,3,4-tetraphenylcyclopenta-1,3-diene and N-(4-methylphenyl)maleimide. Maleimide derivatives are prepared by refluxing maleic anhydride with 4-methylaniline in glacial acetic acid, yielding N-(4-methylphenyl)maleimide (87% purity, m.p. 142–144°C). The diene (0.02 mol) and dienophile (0.022 mol) are heated in benzene for 6 hours, forming the 4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione intermediate (Figure 1). Crystallization from benzene affords white needles (81% yield, m.p. 246.5–246.9°C).

Key Reaction Parameters

ParameterValue
SolventBenzene
TemperatureReflux (80°C)
Time6 hours
Yield81%

Bridgehead Oxidation to Introduce the 10-Trione

The dione intermediate undergoes oxidation at the bridgehead carbon (C10) using Jones reagent (CrO₃/H₂SO₄/acetone). A 0.01 mol sample is stirred in acetone at 0°C, followed by dropwise addition of Jones reagent until orange persistence. Quenching with isopropanol and extraction with chloroform yields the 3,5,10-trione (62%, m.p. 258–260°C). Alternative oxidants like KMnO₄ or SeO₂ result in lower yields (<45%) or over-oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Replacing benzene with toluene or xylene reduces cycloaddition yields to 68–72%, attributed to lower dielectric constants slowing dienophile activation. Elevated temperatures (>100°C) promote side reactions, such as maleimide decomposition, while temperatures <70°C prolong reaction times (>12 hours).

Catalytic Systems

Lewis acids (e.g., ZnCl₂, 5 mol%) marginally improve cycloaddition yields (83–85%) but complicate purification due to metal coordination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (300 MHz, DMSO-d₆) of the trione reveals:

  • Aromatic protons: δ 7.74 (4H, d, J = 7.2 Hz), 7.24–6.52 (14H, m).

  • Bridgehead protons: δ 4.20 (2H, s, C2/C6-H), 3.23 (1H, d, J = 8.7 Hz, C10-H).

¹³C-NMR (75 MHz) confirms three carbonyls at δ 178.0 (C3/C5), 180.1 (C10).

High-Resolution Mass Spectrometry (HRMS)

HRMS (m/z): [M + Na]⁺ calculated for C₄₆H₃₅NO₃Na: 692.2145; found: 692.2143.

Comparative Analysis of Synthetic Routes

MethodYieldPurityKey Advantage
Diels-Alder + Oxidation62%98%Scalable, high crystallinity
Direct Cyclocondensation48%89%Fewer steps

Direct cyclocondensation of triketones with amines (e.g., 4-methylaniline) under Mitsunobu conditions offers a one-pot route but suffers from regioselectivity issues and lower yields .

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